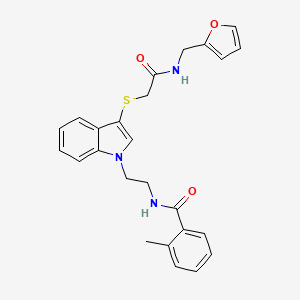

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNCBASPKCMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves multiple steps:

Furan-2-ylmethylation: : The initial step includes the preparation of furan-2-ylmethylamine, which can be achieved by reacting furan-2-carboxaldehyde with an amine source in the presence of a reducing agent.

Thiol-Incorporation: : The furanyl intermediate is then reacted with a thiol compound under mild conditions to introduce the thioether linkage.

Indole Functionalization: : This step involves the functionalization of the indole ring with the thiolated intermediate through a coupling reaction, typically using a dehydrating agent.

Benzamide Formation: : Finally, the incorporation of the benzamide moiety is achieved by reacting the functionalized intermediate with 2-methylbenzoic acid in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production leverages optimized versions of the laboratory synthetic route, with enhanced catalysts, controlled reaction conditions, and scalable procedures. Techniques such as flow chemistry and automated synthesis systems are often employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions:

Oxidation: : The compound may be susceptible to oxidative cleavage, particularly at the thioether and furan rings.

Reduction: : Reduction reactions may affect the oxo and nitro groups, potentially converting them into their respective amine or hydroxy derivatives.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The primary products depend on the reaction conditions and the reagents used. For instance, oxidative reactions could yield sulfoxides or sulfones, while reductive conditions might produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the indole moiety in this compound suggests potential effectiveness against various cancer cell lines, as indicated in studies showing IC50 values below 30 µM for related compounds .

Anticonvulsant Properties

The compound's structural characteristics may also contribute to anticonvulsant effects. A study involving thiazole derivatives demonstrated that modifications similar to those present in this compound can lead to effective anticonvulsant agents in animal models . This suggests that this compound could be explored further for its potential in treating epilepsy or other seizure disorders.

Case Study 1: Anticancer Screening

In a study evaluating various indole-based compounds, N-(2-(3-(indolyl)ethyl)-2-methylbenzamide derivatives showed selective cytotoxicity against human glioblastoma cells. The results indicated that structural modifications significantly influenced anticancer activity, with some derivatives achieving IC50 values lower than 20 µM .

Case Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant properties of thiazole and indole derivatives demonstrated that certain modifications led to significant reductions in seizure frequency in picrotoxin-induced models. These findings support the exploration of this compound as a potential anticonvulsant agent .

Mechanism of Action

The mechanism by which N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects typically involves:

Molecular Targets: : It may interact with specific enzymes or receptors, depending on its structural features and functional groups.

Pathways: : The compound might modulate biochemical pathways by inhibiting or activating key enzymes or signaling proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on functional groups, pharmacological relevance, and synthetic strategies.

Table 1: Structural and Functional Comparison

Key Findings

Benzamide Derivatives :

- The 2-methyl substituent in the target compound contrasts with 2-fluoro () and 3-methoxybenzyl () analogs. Fluorine and methyl groups both enhance lipophilicity, but fluorine’s electronegativity may improve target affinity .

- Thioether-linked indole (target) vs. oxadiazole-thioether (): Oxadiazole’s electron-withdrawing nature may reduce metabolic degradation compared to indole’s susceptibility to oxidation .

Indole Modifications :

- The target’s 1H-indol-1-yl group differs from 2-methylindol-3-yl (). Positional changes (1-yl vs. 3-yl) alter steric interactions with protein pockets, as seen in serotonin receptor binding studies .

- Hydrazine-linked indole derivatives () exhibit metal-chelating properties absent in the target, suggesting divergent mechanisms (e.g., anticancer vs. neuroactive) .

Furan vs. Thiazol-containing analogs () show stronger kinase inhibition due to nitrogen’s hydrogen-bonding capacity, a feature absent in furan .

Synthetic Accessibility: The target’s synthesis likely parallels methods for ’s benzamide derivatives (e.g., coupling 3-methylbenzoic acid with amino alcohols), but the indole-thioether linkage requires specialized thiolation steps .

Biological Activity

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural features:

- Furan ring : Known for its role in various biological activities.

- Indole moiety : Associated with numerous pharmacological effects.

- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the indole and furan rings suggests potential interactions with key enzymes involved in cellular processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Compounds containing furan derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, a study on thiazole derivatives showed IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxic effects . The structure of this compound may also suggest similar activity due to its structural components.

Antimicrobial Properties

Compounds featuring furan and indole moieties have been reported to possess antimicrobial activities. For example, derivatives of 1,4-naphthoquinones have demonstrated significant antibacterial effects through mechanisms like DNA intercalation and topoisomerase inhibition . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial properties.

Structure-Activity Relationship (SAR)

The SAR of related compounds highlights the importance of specific substituents in enhancing biological activity:

- Electron-donating groups (e.g., methyl groups) at strategic positions can enhance cytotoxicity.

- The presence of a thioether group has been shown to improve the interaction with biological targets, potentially increasing efficacy against cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated a series of indole derivatives for their anticancer activity against MDA-MB-231 breast cancer cells. The most active compound showed an IC50 value significantly lower than standard treatments, suggesting that modifications to the indole structure can lead to enhanced efficacy .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 27.6 | Apoptosis induction |

| Compound B | 29.3 | Topoisomerase inhibition |

Study 2: Antimicrobial Activity

Another investigation focused on a series of furan-containing compounds and their antimicrobial properties against various pathogens. Results indicated that certain modifications led to increased activity against resistant strains, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 5 μg/mL |

| Compound D | Escherichia coli | 10 μg/mL |

Q & A

What synthetic strategies are recommended for preparing N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:

- Thioether linkage formation : Reacting 3-mercaptoindole derivatives with 2-chloroacetamide intermediates (e.g., 2-((furan-2-ylmethyl)amino)-2-oxoethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the thioethyl-indole intermediate with 2-methylbenzamide .

- Optimization : Reaction efficiency is improved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.